N-[1-(1-benzofuran-2-yl)propan-2-yl]-2-methylbenzamide
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Overview
Description
N-[1-(1-benzofuran-2-yl)propan-2-yl]-2-methylbenzamide is a complex organic compound that features a benzofuran ring, a propan-2-yl group, and a methylbenzamide moiety. Benzofuran derivatives are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties . This compound, due to its unique structure, has garnered interest in various fields of scientific research.
Mechanism of Action
Target of Action
N-[1-(1-benzofuran-2-yl)propan-2-yl]-2-methylbenzamide primarily targets the serotonin, norepinephrine, and dopamine transporters in the brain . These transporters play a crucial role in regulating the concentration of neurotransmitters in the synaptic cleft, thereby modulating neuronal signaling .
Mode of Action
this compound acts as a serotonin-norepinephrine-dopamine reuptake inhibitor (SNDRI), blocking the reuptake of these monoamine neurotransmitters . Additionally, it is also a releasing agent of these neurotransmitters, meaning it increases their release into the synaptic cleft . This dual action results in an increased concentration of these neurotransmitters in the synaptic cleft, enhancing neurotransmission .
Biochemical Pathways
The increased concentration of serotonin, norepinephrine, and dopamine in the synaptic cleft due to the action of this compound can affect various biochemical pathways. For instance, it can enhance the signaling through the MAPK/ERK pathway, which is involved in various cellular processes including cell growth and differentiation .
Pharmacokinetics
Given its structural similarities to other benzofuran compounds, it might be expected to have similar adme properties .
Result of Action
The action of this compound results in enhanced neurotransmission due to increased levels of serotonin, norepinephrine, and dopamine in the synaptic cleft . This can lead to various effects at the molecular and cellular level, including changes in gene expression, protein synthesis, and cellular excitability .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, factors such as pH and temperature can affect the stability of the compound. Additionally, the presence of other substances can influence its action and efficacy. For example, the presence of certain drugs or substances can compete with this compound for the same targets, potentially altering its effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(1-benzofuran-2-yl)propan-2-yl]-2-methylbenzamide typically involves multiple steps, starting with the formation of the benzofuran ring. One common method involves the cyclization of 2-hydroxybenzaldehyde with an appropriate alkyne under acidic conditions to form the benzofuran core . The propan-2-yl group can be introduced via Friedel-Crafts alkylation using propan-2-yl chloride and a Lewis acid catalyst such as aluminum chloride . The final step involves the amidation of the benzofuran derivative with 2-methylbenzoyl chloride in the presence of a base like triethylamine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can be employed to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
N-[1-(1-benzofuran-2-yl)propan-2-yl]-2-methylbenzamide undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Bromine in chloroform or nitric acid in sulfuric acid.
Major Products
Oxidation: Benzofuran-2,3-dione derivatives.
Reduction: Dihydrobenzofuran derivatives.
Substitution: Halogenated or nitrated benzofuran derivatives.
Scientific Research Applications
N-[1-(1-benzofuran-2-yl)propan-2-yl]-2-methylbenzamide has several scientific research applications:
Comparison with Similar Compounds
Similar Compounds
- 1-(1-benzofuran-2-yl)propan-2-amine
- 2-(2-aminopropyl)benzofuran
- 2-benzofuranethanamine, alpha-methyl-
Uniqueness
N-[1-(1-benzofuran-2-yl)propan-2-yl]-2-methylbenzamide is unique due to its specific combination of functional groups, which confer distinct biological activities and chemical reactivity. Its benzofuran core is a versatile scaffold that can be modified to enhance its pharmacological properties .
Properties
IUPAC Name |
N-[1-(1-benzofuran-2-yl)propan-2-yl]-2-methylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO2/c1-13-7-3-5-9-17(13)19(21)20-14(2)11-16-12-15-8-4-6-10-18(15)22-16/h3-10,12,14H,11H2,1-2H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCOGTCDUWNFIBS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC(C)CC2=CC3=CC=CC=C3O2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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